Thallium(I) acetylacetonate

Description

Properties

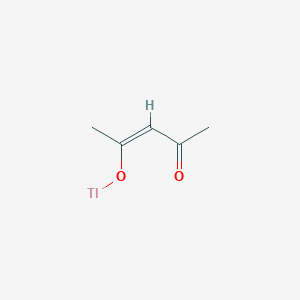

IUPAC Name |

[(Z)-4-oxopent-2-en-2-yl]oxythallium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.Tl/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQYKYKTENVDSC-LNKPDPKZSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O[Tl] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O[Tl] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7O2Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25955-51-5 | |

| Record name | 25955-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Thallium I Acetylacetonate

Direct Synthetic Routes to Thallium(I) Acetylacetonate (B107027)

The most common and straightforward methods for synthesizing Thallium(I) acetylacetonate involve the direct reaction of a thallium(I) source with acetylacetone (B45752) (Hacac). These acid-base reactions are typically efficient and high-yielding.

One prevalent method involves the reaction of thallium(I) salts, such as thallium(I) hydroxide (B78521) or thallium(I) carbonate, with acetylacetone in an organic solvent. The reaction necessitates careful stoichiometric control to yield the stable 1:1 complex. Purification is often achieved through evaporation and recrystallization from alcohols like ethanol (B145695) or methanol. Given the hygroscopic nature of many thallium precursors, conducting the reaction under inert conditions is crucial to prevent oxidation.

Another direct route utilizes thallium(I) ethoxide, which reacts readily with acetylacetone. For instance, stirring acetylacetone in petroleum ether with thallium(I) ethoxide results in a quantitative yield of this compound after stirring for a brief period, followed by chilling and filtration. datapdf.com

A general representation of the reaction between a thallium(I) salt and acetylacetone is:

Tl⁺ + Hacac → Tl(acac) + H⁺

The use of a freshly prepared alkali-free thallium(I) hydroxide or hydrated metal oxide with a stoichiometric amount of distilled acetylacetone can also produce crystalline this compound. google.comgoogle.com These reactions are often exothermic, eliminating the need for external heating, and typically proceed at a pH of 5-6. google.comgoogle.com

| Thallium(I) Precursor | Reagent | Solvent | Key Conditions | Yield | Reference |

| Thallium(I) hydroxide | Acetylacetone | Organic Solvent | Stoichiometric control, inert atmosphere | High | |

| Thallium(I) carbonate | Acetylacetone | Organic Solvent | Stoichiometric control, inert atmosphere | High | |

| Thallium(I) ethoxide | Acetylacetone | Petroleum Ether | Stirring for 2-3 min, chilling | Quantitative | datapdf.com |

| Thallium(I) hydroxide (fresh) | Acetylacetone | None (direct) | Exothermic, pH 5-6 | High | google.comgoogle.com |

Indirect Synthetic Pathways Involving Thallium(I) Precursors

Indirect routes to this compound, while less common, are also documented. One such method involves the reaction of chloroform (B151607) with thallium oxide in the presence of acetic acid. cymitquimica.com Although less direct, this method highlights the versatility of thallium precursors in forming the acetylacetonate complex.

Preparation of Structurally Related Thallium(I) β-Diketonate Derivatives

The synthetic principles for this compound can be extended to prepare a range of structurally related thallium(I) β-diketonate derivatives. The general approach involves the reaction of a thallium(I) precursor, typically thallium(I) ethoxide, with a β-diketone. psu.edu

For example, thallium(I) dibenzoylmethanate can be synthesized by reacting thallium(I) ethoxide with dibenzoylmethane. psu.edu Similarly, thallium(I) salts of other β-dicarbonyl compounds, such as ethyl acetoacetate (B1235776) and 2-carbethoxycyclopentanone, are prepared by treating the β-dicarbonyl compound with thallium(I) ethoxide. datapdf.com

The synthesis of various dialkylthallium β-diketonates also follows a similar pattern. For instance, dipropylthallium acetylacetone can be precipitated from dilute aqueous solutions of dipropylthallium hydroxide by the addition of acetylacetone. rsc.org

| Thallium(I) Precursor | β-Diketone/β-Dicarbonyl | Product | Reference |

| Thallium(I) ethoxide | Dibenzoylmethane | Thallium(I) dibenzoylmethanate | psu.edu |

| Thallium(I) ethoxide | Ethyl acetoacetate | Thallium(I) salt of ethyl acetoacetate | datapdf.com |

| Thallium(I) ethoxide | 2-Carbethoxycyclopentanone | Thallium(I) salt of 2-carbethoxycyclopentanone | datapdf.com |

| Dipropylthallium hydroxide | Acetylacetone | Dipropylthallium acetylacetone | rsc.org |

This compound as a Building Block in Complex Synthetic Strategies

This compound is a valuable building block in the synthesis of more complex molecules and supramolecular structures. Its utility stems from its ability to act as a ligand transfer agent.

A significant application is in the preparation of other metal acetylacetonates (B15086760) via metathesis reactions. wikipedia.org For example, it reacts with uranium tetrachloride (UCl₄) in tetrahydrofuran (B95107) to produce uranium(IV) acetylacetonate, [U(acac)₄]. psu.edu In this reaction, solid Tl(acac) is added to a solution of UCl₄, and the resulting mixture is stirred, leading to the formation of the uranium complex and precipitation of thallium(I) chloride (TlCl). psu.edu

This compound is also employed in the construction of heteropolynuclear gold-thallium complexes. The reaction of heteropolynuclear complexes like [AuTlR₂]n with [Tl(acac)] leads to the formation of supramolecular architectures. acs.orgresearchgate.net For instance, the reaction of [AuTl(C₆Cl₅)₂]n with [Tl(acac)] yields [AuTl₂(acac)(C₆Cl₅)₂], while [AuTl(C₆F₅)₂]n reacts with [Tl(acac)] to form [AuTl₃(acac)₂(C₆F₅)₂]. acs.orgresearchgate.net In these structures, Tl₂(acac)₂ units act as bridges, influencing the optical properties of the resulting materials. acs.org

Furthermore, this compound can be used in the synthesis of cyclopentadienyl (B1206354) thallium compounds, where it reacts to give essentially quantitative yields of CpTl. hhu.de

Mechanistic Investigations of this compound Formation

The formation of this compound from thallium(I) salts and acetylacetone is fundamentally an acid-base reaction. Acetylacetone exhibits weak acidity due to the presence of the active methylenic hydrogen. google.com When reacted with a basic thallium(I) source like thallium(I) hydroxide, a neutralization reaction occurs, leading to the formation of the this compound salt and water. google.com

The general mechanism can be depicted as:

TlOH + Hacac ⇌ Tl(acac) + H₂O

The equilibrium of this reaction is driven to the right by the formation of the stable six-membered chelate ring where both oxygen atoms of the acetylacetonate ligand coordinate to the thallium(I) ion. The chelate effect provides a strong thermodynamic driving force for the formation of the complex. wikipedia.org In reactions starting with other thallium(I) salts, the principle remains the same, with the acetylacetone protonating the anion of the thallium salt.

The reaction involving thallium(I) ethoxide and acetylacetone is also an acid-base reaction, where the acidic proton of acetylacetone is transferred to the ethoxide ion, forming ethanol and the this compound salt. datapdf.com

TlOEt + Hacac → Tl(acac) + EtOH

The stability of the resulting this compound complex is a key factor in the high yields observed in these direct synthetic routes.

Structural Elucidation and Supramolecular Architecture of Thallium I Acetylacetonate

Advanced Crystallographic Studies of Thallium(I) Acetylacetonate (B107027) and its Derivatives

The precise determination of the three-dimensional arrangement of atoms within thallium(I) acetylacetonate and related compounds is fundamental to understanding their chemical and physical properties. Advanced crystallographic techniques have been instrumental in providing these insights.

Single-Crystal X-ray Diffraction Analysis

Studies have shown that in many thallium(I) complexes, the crystal structures are determined at low temperatures to obtain more precise data. mdpi.com For instance, the analysis of various thallium(I) chelates reveals detailed information about their coordination environments. mdpi.com this compound is described as a coordination complex where the thallium(I) ion is coordinated to the oxygen atoms of the acetylacetonate ligand, resulting in a planar geometry. This chelation forms a stable five-membered ring.

In derivatives where this compound acts as a building block, such as in heteropolynuclear gold-thallium complexes, X-ray diffraction reveals how [Tl₂(acac)₂] units can bridge other metallic fragments. acs.orgfigshare.com For example, in [AuTl₂(acac)(C₆Cl₅)₂], dimeric Tl₂(acac)₂ units act as bridges between linear chains of [AuTl(C₆Cl₅)₂]n. acs.org Similarly, in [AuTl₃(acac)₂(C₆F₅)₂], these units bridge [AuTl(C₆F₅)₂] fragments. acs.org The crystal structures of these complex materials confirm the formation of extended networks and provide insight into the nature of the metal-metal interactions present. acs.orgnih.gov

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | - | - | Planar geometry with Tl⁺ coordinated to oxygen atoms of the acetylacetonate ligand. | |

| [AuTl₂(acac)(C₆Cl₅)₂] | - | - | Tl₂(acac)₂ units bridging linear chains of [AuTl(C₆Cl₅)₂]n. | acs.org |

| [AuTl₃(acac)₂(C₆F₅)₂] | - | - | Tl₂(acac)₂ units bridging [AuTl(C₆F₅)₂] fragments. | acs.org |

Neutron Diffraction and Electron Diffraction Studies

While X-ray diffraction is the most common technique, neutron diffraction and electron diffraction can provide complementary information. Neutron diffraction is particularly useful for accurately locating light atoms, such as hydrogen, and for studying magnetic structures. acs.org Though specific neutron diffraction studies focused solely on the parent this compound are not widely reported in the provided context, the technique has been applied to related materials, such as in the study of phonons in molecular crystals like VO(acetylacetonate)₂. stfc.ac.uk This suggests its potential for probing the vibrational modes and subtle structural details in this compound.

Gas-phase electron diffraction has been used to determine the molecular structure of related metal acetylacetonate complexes, such as bis(acetylacetonato)copper, revealing a monomeric square-planar structure. researchgate.net For cyclopentadienylthallium complexes, gas-phase electron diffraction has shown them to be monomeric in this state. hhu.de These studies highlight the utility of electron diffraction in characterizing the geometry of molecules in the gas phase, which can differ from their solid-state structures.

Analysis of Coordination Environments and Geometries around Thallium(I) Centers

The coordination environment around the thallium(I) center in acetylacetonate complexes is a key determinant of their structure and reactivity. The Tl⁺ ion exhibits flexibility in its coordination number and geometry due to the influence of its 6s² lone pair of electrons. mdpi.com

In this compound, the primary coordination involves the bidentate acetylacetonate ligand, which chelates the thallium(I) ion through its two oxygen atoms. This results in a five-membered chelate ring. The geometry around the thallium atom in some related complexes is described as almost planar, suggesting the stereochemical inactivity of the inert pair. researchgate.net However, in other thallium(I) chelates, such as tropolonates, the coordination sphere is completed by additional oxygen atoms from neighboring molecules, leading to higher coordination numbers. mdpi.com The Tl-O bond distances for the chelating interactions are typically in the range of 2.4 to 2.7 Å. mdpi.com

In more complex derivatives, the coordination environment of thallium(I) can be significantly altered. For instance, in heterometallic complexes with gold, the thallium(I) center can be coordinated to organic ligands, such as tetrahydrofuran (B95107) or acetylacetone (B45752), in addition to the acetylacetonate group and the gold atoms. nih.gov The ability of "naked" thallium(I) centers in some polymeric structures to incorporate various electron donor molecules into their coordination sphere allows for the formation of diverse structural arrangements, from discrete molecules to extended networks. researchgate.net

Investigation of Thallium(I)···Thallium(I) Metallophilic Interactions

A fascinating aspect of thallium(I) chemistry is the occurrence of metallophilic interactions, which are weak, attractive interactions between closed-shell metal ions. These Tl(I)···Tl(I) interactions, with distances shorter than the sum of the van der Waals radii, play a crucial role in the solid-state structures and photophysical properties of many thallium(I) compounds. mdpi.com

In the solid state, this compound itself is believed to exhibit Tl(I)···Tl(I) interactions, which are thought to be responsible for its luminescent properties. researchgate.netunirioja.es The presence of these interactions is also proposed to persist in solution, as suggested by comparative photophysical studies. acs.orgfigshare.com

Characterization of Thallium(I)···Other Metal Metallophilic Interactions

This compound is not only interesting for its self-assembly through Tl(I)···Tl(I) interactions but also for its ability to engage in metallophilic interactions with other metal centers. mdpi.com These interactions are particularly well-documented between thallium(I) and gold(I).

The reaction of [Tl(acac)] with gold(I) complexes, such as [Au(C₆X₅)₂]⁻ (X = F, Cl), leads to the formation of heteropolynuclear complexes where Au(I)···Tl(I) interactions are prominent. acs.orgfigshare.com In these structures, the Tl₂(acac)₂ units can act as bridges, connecting gold-thallium fragments and giving rise to extended supramolecular arrays. researchgate.net The Au···Tl distances in such complexes are indicative of significant metallophilic bonding. acs.org

The presence and strength of these Au···Tl interactions have a profound effect on the photophysical properties of the resulting materials. acs.org The luminescence of these gold-thallium complexes is often attributed to electronic transitions involving orbitals derived from these metal-metal interactions. acs.org The versatility of this compound as a building block allows for the tuning of these interactions and, consequently, the optical properties of the materials. researchgate.net

| Complex | Interaction Type | Significance | Reference |

|---|---|---|---|

| [Tl(acac)] | Tl(I)···Tl(I) | Responsible for luminescence. | researchgate.net |

| [AuTl₂(acac)(C₆Cl₅)₂] | Au···Tl and Tl(I)···Tl(I) | Contribute to luminescent behavior and supramolecular structure. | acs.org |

| [AuTl₃(acac)₂(C₆F₅)₂] | Au···Tl and Tl(I)···Tl(I) | Influences solid-state structure and optical properties. | acs.org |

Formation and Characterization of Supramolecular Arrays and Networks

The ability of this compound to participate in various coordination modes and metallophilic interactions makes it an excellent component for the construction of supramolecular arrays and networks. researchgate.net These organized assemblies can range from discrete molecular units to one-, two-, or even three-dimensional extended structures.

The use of this compound as a building block in reactions with other metal complexes, particularly those of gold(I), has led to a rich variety of supramolecular architectures. researchgate.net The resulting structures are often governed by a combination of coordination bonds and metallophilic (Tl···Tl and Au···Tl) interactions. acs.orgfigshare.com For example, the formation of polymeric chains and layered structures has been observed, where the acetylacetonate ligand and the metal centers work in concert to direct the assembly process. nih.govresearchgate.net

The nature of the substituents on the other metallic components can also influence the final supramolecular structure. For instance, the use of different perhalogenated phenyl groups on gold can lead to variations in the packing and the prevalence of different types of metal-metal interactions. acs.org These supramolecular arrays are not just structurally intriguing; their formation is often directly linked to their emergent properties, such as luminescence. researchgate.net

Influence of Ligand Modifications on Thallium(I) Coordination and Supramolecular Assembly

The coordination environment and resulting supramolecular architecture of Thallium(I) complexes are highly sensitive to modifications of the coordinating ligands. In the context of this compound and related β-diketonate complexes, even subtle changes to the ligand's steric or electronic profile can lead to significant variations in the solid-state structure. This principle allows for the rational design of materials with specific structural and physical properties, such as liquid crystals or luminescent polymers. acs.orgacs.orgrsc.org

The coordinative flexibility of the Thallium(I) ion, combined with the potential for weak Tl-Tl metallophilic interactions, makes this area a rich field for crystal engineering. acs.orgmdpi.com Modifications can be broadly categorized into two types: substitution on the ligand backbone and the use of the entire this compound unit as a building block in larger heterometallic assemblies.

Steric and Electronic Effects of Ligand Substitution

The substitution of the methyl groups on the parent acetylacetonate ligand with other organic moieties directly impacts the steric hindrance and electronic properties of the coordinating oxygen atoms. Research on a series of Thallium(I) β-diketonates has shown that this is a key factor in directing the self-assembly process. For example, the introduction of bulky or long-chain substituents on the β-diketonate core can facilitate the formation of ordered columnar structures, leading to mesogenic or liquid crystal behavior. acs.orgacs.org

While detailed comparative crystal structures for a wide range of substituted Thallium(I) acetylacetonates (B15086760) are not extensively documented, analogous systems provide clear evidence of this principle. A study on Thallium(I) tropolonates, which also feature a bidentate oxygen-donor chelate ring, demonstrates the significant impact of minor ligand modification. The introduction of a single methyl group onto the tropolone (B20159) ring alters key structural parameters of the resulting Thallium(I) complex. mdpi.com

This compound as a Supramolecular Building Block

Beyond simple substitution, the entire this compound complex can itself function as a ligand or building block in the construction of more complex, heterometallic supramolecular architectures. researchgate.netfigshare.comacs.org In this approach, the acetylacetonate ligand serves to create a stable, reactive Thallium(I) source that can be incorporated into larger polymeric chains or clusters.

Research has shown that heteropolynuclear complexes, such as those containing gold and thallium, will react with this compound to form extended structures. researchgate.netacs.org For instance, the reaction between [Tl(AuR₂)ₙ] (where R = C₆F₅ or C₆Cl₅) and Tl(acac) yields novel polymeric species where dimeric Tl₂(acac)₂ units act as bridges. researchgate.netacs.org

The stoichiometry of the resulting polymer depends on the reactants used. These reactions demonstrate how the Tl(acac) unit can be precisely integrated into larger systems, with the acetylacetonate ligand mediating the assembly of complex one-dimensional chains that feature both Au···Tl and Tl···Tl interactions. researchgate.netacs.org

In these structures, the acetylacetonate ligand plays a crucial role in bridging metal centers, thereby controlling the dimensionality and the nature of the metallophilic interactions that are often responsible for the unique photophysical properties of these materials. researchgate.netfigshare.com

Spectroscopic Characterization and Electronic Structure Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for investigating the structure of Thallium(I) acetylacetonate (B107027) in solution. By analyzing various nuclei (¹H, ¹³C, and ²⁰⁵Tl), researchers can probe the ligand's conformation, the electronic environment of the thallium ion, and the degree of covalent character in the Tl-O bonds.

The ¹H and ¹³C NMR spectra of the acetylacetonate (acac) ligand provide foundational information about its structure upon coordination. The acac ligand in its enolate form, as it exists in the complex, typically displays characteristic signals for the methyl (CH₃) and methine (CH) groups.

Detailed studies of related metal acetylacetonate complexes provide a basis for expected chemical shifts. The table below summarizes typical NMR data for the acetylacetonate ligand in various coordination environments.

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Acetylacetonate Ligands in Metal Complexes

| Nucleus | Group | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | CH₃ | ~1.7 - 2.2 |

| CH | ~5.2 - 5.9 | |

| ¹³C | CH₃ | ~24 - 29 |

| CH | ~100 |

Note: Data compiled from various sources for comparative purposes.

A critical aspect of the NMR analysis of Thallium(I) acetylacetonate is the investigation of ligand dynamics and bonding character. Research on complex palladium clusters containing a Tl(acac) unit has shown observable coupling between the acetylacetonate proton and the thallium nucleus (H(acac)-Tl coupling). This observation suggests a significant covalent character in the Tl-O bonds within that specific coordinated environment. However, for crystalline this compound dissolved in solution, no such H-Tl coupling is observed. This lack of coupling implies a more ionic nature for the Tl-O bonding in the simple, uncoordinated complex in solution, highlighting the dynamic and environment-dependent character of the thallium-ligand interaction. researchgate.net

Thallium possesses two NMR-active isotopes, ²⁰³Tl and ²⁰⁵Tl, both with spin I=1/2 and high receptivity, making ²⁰⁵Tl NMR spectroscopy an exceptionally sensitive probe of the thallium nucleus's local electronic environment. The chemical shift of ²⁰⁵Tl spans a very wide range, making it possible to discern subtle changes in coordination and bonding.

While specific ²⁰⁵Tl NMR data for this compound is not extensively documented, studies on analogous thallium(I) compounds provide valuable insights. For instance, in thallium(I) tropolonate complexes, chelation of the Tl⁺ ion results in a significant downfield shift of the ²⁰⁵Tl signal by over 1000 ppm relative to the aquated Tl⁺ ion. mdpi.com This indicates a substantial change in the electronic shielding of the thallium nucleus upon complexation, a similar effect is anticipated for this compound.

Furthermore, ²⁰⁵Tl NMR can reveal information about the aggregation of the complex in solution. Studies of thallium(I) alkoxides have shown that these species exist predominantly as tetramers in solution, which is evidenced by the observation of ²⁰³Tl–²⁰⁵Tl spin-spin coupling in the essentially three-line spectra. The potential for such oligomerization in solutions of this compound could be similarly investigated using this technique.

Although specific multidimensional NMR studies on this compound are not widely reported, the application of these techniques would be invaluable for a more profound structural elucidation. Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful methods for this purpose.

HSQC spectra would provide unambiguous correlation between directly bonded proton and carbon atoms, confirming the assignments of the CH₃ and CH signals of the acetylacetonate ligand.

HMBC spectra could reveal longer-range couplings, for instance, between the carbons of the acac ligand and the thallium nucleus (¹³C-²⁰⁵Tl). The detection of such correlations would provide definitive evidence of through-space interactions and further clarify the covalent character of the Tl-O bonds.

These advanced techniques are routinely used to characterize complex organometallic structures and would be instrumental in providing a more complete picture of this compound's solution-state structure.

205Tl NMR for Thallium(I) Chemical Environment and Coupling

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of this compound. These methods are particularly useful for characterizing the nature of the coordinate bonds, especially the C-O, C-C, and Tl-O bonds within the chelate ring.

FT-IR spectroscopy is a fundamental tool for characterizing metal acetylacetonate complexes. The IR spectrum is dominated by ligand-based vibrations, with the region between 1500 and 1600 cm⁻¹ being particularly informative. In this region, strong absorptions arise from the coupled asymmetric stretching vibrations of the C=C and C=O bonds of the chelate ring. The position of these bands reflects the delocalization of π-electrons within the ring, which is characteristic of O-bonded chelation.

In related metal acetylacetonates (B15086760), these vibrations are strongly mixed. ucsb.edu The analysis of the lower frequency region of the spectrum (below 700 cm⁻¹) is crucial for identifying modes involving the thallium-oxygen bonds. Although these can be complex and coupled with other ligand deformation modes, they provide direct insight into the strength and nature of the metal-ligand interaction. For comparison, in cis-(CH₃)₂Au(O,O-acac), the Au-O stretching mode is observed around 450 cm⁻¹. ucsb.edu A similar region would be expected for the Tl-O vibrations in this compound.

Table 2: General Vibrational Band Assignments for Metal Acetylacetonates

| Wavenumber (cm⁻¹) | General Assignment |

|---|---|

| ~1580 | ν(C=C) + ν(C=O) |

| ~1525 | ν(C=O) + ν(C=C) |

| ~1275 | ν(C-C) + δ(C-CH₃) |

| ~930 | ν(C-CH₃) + ν(C-O) |

| 400 - 700 | ν(M-O) + ring deformation |

Note: Assignments are general for metal acetylacetonate complexes and indicate strongly coupled modes.

Raman spectroscopy provides complementary information to FT-IR, as different selection rules govern the activity of vibrational modes. It is particularly effective for studying the symmetric vibrations of the molecule. A key feature expected in the Raman spectrum of this compound is the totally symmetric Tl-O stretching mode.

In studies of other metal acetylacetonates, this symmetric M-O stretch often gives rise to a strong Raman band. For instance, in Cr(acac)₃, a very strong Raman band at 460 cm⁻¹ is assigned to the totally symmetric Cr-O stretching mode. It is therefore anticipated that a similarly intense band corresponding to the symmetric Tl-O stretch would be a prominent feature in the low-frequency region of the Raman spectrum of this compound. The identification of Tl-O vibrations in the Raman spectra of thallium(I) cyanoximates further supports the utility of this technique for characterizing the thallium coordination environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mass Spectrometry for Molecular Integrity and Fragmentation

Mass spectrometry (MS) is a powerful analytical tool for confirming the molecular integrity of this compound and for studying its fragmentation pathways. The technique provides a precise measurement of the molecule's mass, which can be compared against its calculated theoretical mass. The monoisotopic mass of this compound is computed to be 304.01903 Da. nih.govnih.gov

Furthermore, mass spectrometry is utilized to investigate the decomposition of the compound. When subjected to analysis, particularly under thermal stress, the molecule fragments in predictable ways. MS can identify the resulting volatile decomposition products, which typically include carbon dioxide (CO₂) and various fragments of the acetylacetonate ligand. This information is crucial for understanding the thermal stability and decomposition mechanisms of the compound.

Table 2: Key Mass Spectrometry Data for this compound. nih.govnih.gov

| Property | Value | Significance |

| Molecular Formula | C₅H₇O₂Tl | Defines the elemental composition. |

| Molecular Weight | 303.49 g/mol | Average molecular mass. |

| Monoisotopic Mass | 304.01903 Da | Precise mass used for high-resolution MS identification. |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray based spectroscopic techniques are instrumental in analyzing the electronic state of the thallium center in this compound.

X-ray Photoelectron Spectroscopy (XPS) is particularly effective for determining the elemental composition of a material's surface and the oxidation states of the elements present. bris.ac.uk For this compound, XPS is used to track the oxidation state of the thallium ion. This is especially important when studying thermal degradation or its use as a precursor in chemical vapor deposition, as it can confirm whether the thallium remains in the Tl(I) state or undergoes oxidation to Tl(III). osti.gov In studies involving the deposition of thin films using this compound as a precursor, XPS is a key method for characterizing the final film, confirming the presence of thallium and its resulting oxidation state (e.g., in Tl₂O₃). osti.gov

X-ray Absorption Spectroscopy (XAS) , which includes X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the electronic structure and local coordination environment of the absorbing atom. kyoto-u.ac.jp While specific XAS studies on this compound were not found in the search results, the technique is broadly applied to study the local structure around a specific element in a molecule. kyoto-u.ac.jp For this compound, XAS could be used to probe the coordination geometry and bond lengths between the thallium ion and the oxygen atoms of the acetylacetonate ligand, complementing data from techniques like X-ray crystallography.

Reactivity and Reaction Dynamics of Thallium I Acetylacetonate

Ligand Exchange Mechanisms and Kinetics

The exchange of the acetylacetonate (B107027) (acac) ligand in Tl(acac) is a fundamental aspect of its reactivity, proceeding through both intermolecular and intramolecular pathways.

Intermolecular ligand exchange involves the substitution of the acetylacetonate ligand with another ligand from the solution. Thallium(I) acetylacetonate can undergo ligand substitution reactions where the acetylacetonate ligand is replaced by other suitable ligands. This process is often an equilibrium reaction, driven by the relative concentrations and coordinating strengths of the participating ligands. Fast intermolecular exchange processes have been noted in other thallium(I) complexes, which can influence spectroscopic measurements like NMR by causing a loss of coupling to the thallium nucleus. hhu.de The general substitution reaction can be represented as:

Tl(acac) + L ⇌ Tl(L) + acac⁻

The acetylacetonate anion is a stable leaving group, facilitating these exchange reactions.

Fluxionality in metal acetylacetonate complexes refers to intramolecular processes that cause an interchange between chemically distinct environments within the molecule. While detailed studies on Tl(I)acac are limited, the behavior of related compounds provides significant insight. For instance, studies on dimethylthallium(III) acetylacetonate have shown that the rate of intramolecular exchange is considerably faster than intermolecular exchange, rendering the chelate a non-rigid molecule at room temperature. capes.gov.br

This fluxional behavior is often studied using variable-temperature NMR spectroscopy. In cyclooctenylpalladium acetylacetonate complexes, for example, fluxionality equilibrates the environments of the acetylacetonate methyl groups. acs.org The rate of this exchange is sensitive to solvent polarity and the presence of other ligands, suggesting an associative mechanism involving a five-coordinate intermediate. acs.org Similar fluxional processes, influenced by factors like temperature and solvent that affect metal-ligand bond breaking and formation, are observed in other thallium(I) compounds, such as those with tris(pyrazolyl)borate ligands. hhu.de

Intermolecular Ligand Exchange Pathways

Transmetalation Reactions Involving this compound

This compound is widely utilized as a reagent in transmetalation reactions, primarily for the synthesis of other metal acetylacetonate complexes. wikipedia.org Its solubility in organic solvents makes it a convenient alternative to inorganic salts. americanelements.com The typical reaction involves the metathesis of a metal halide with Tl(acac). The formation of a highly insoluble thallium(I) halide, such as TlCl or TlBr, drives the reaction to completion. hhu.de

General Reaction Scheme: MXn + n Tl(acac) → M(acac)n + n TlX(s)

This method is a common route for preparing various metal acetylacetonate complexes, which are themselves valuable as catalysts and precursors in organic synthesis. wikipedia.org For example, Tl(acac) can be employed in salt-elimination reactions to synthesize other organothallium compounds. hhu.de

| Reactant | Reagent | Product | Driving Force | Reference |

|---|---|---|---|---|

| Metal Halide (MXn) | This compound | Metal Acetylacetonate (M(acac)n) | Precipitation of Thallium(I) Halide (TlX) | hhu.dewikipedia.org |

| TiCl4 | 2 Tl(acac) | TiCl2(acac)2 | Precipitation of 2 TlCl | wikipedia.org |

Reactions with Other Metal Complexes Leading to Heterometallic Species

A significant area of reactivity for Tl(acac) involves its use as a building block to construct complex, multi-metallic structures. researchgate.net It readily reacts with other metal complexes, particularly those containing gold, to form heterometallic species with interesting structural and photophysical properties. researchgate.netacs.org

For example, the reaction of heteropolynuclear gold-thallium complexes, such as [AuTl(C6F5)2]n, with Tl(acac) leads to new complexes where Tl(acac) units are incorporated into the structure. researchgate.net The stoichiometry of the products can be controlled by the molar ratio of the reactants. researchgate.net

Key Reaction Examples:

[AuTl(C6Cl5)2]n + Tl(acac) → [AuTl2(acac)(C6Cl5)2] researchgate.net

[AuTl(C6F5)2]n + 2 Tl(acac) → [AuTl3(acac)2(C6F5)2] researchgate.net

In the resulting structures, dimeric Tl₂(acac)₂ units can act as bridges between other metallic fragments. researchgate.net These reactions are noteworthy as they generate complexes that exhibit luminescence, a property often attributed to the presence of both Au(I)···Tl(I) and Tl(I)···Tl(I) metallophilic interactions within the crystal lattice. researchgate.net

| Metal Complex Reactant | Tl(acac) Molar Ratio | Heterometallic Product | Reference |

|---|---|---|---|

| [AuTl(C6Cl5)2]n | 1:1 | [AuTl2(acac)(C6Cl5)2] | researchgate.net |

| [AuTl(C6F5)2]n | 1:2 | [AuTl3(acac)2(C6F5)2] | researchgate.net |

This compound in Catalytic Cycles and Organic Transformations

This compound serves as a precursor and reagent in various catalytic processes and organic syntheses. americanelements.com While not always the active catalyst itself, it is often used to generate the catalytically active species in situ. Metal acetylacetonates (B15086760), in general, are common catalyst precursors due to their solubility in organic solvents and well-defined structures. wikipedia.org For instance, iron acetylacetonate is used as a precatalyst in cross-coupling reactions. acs.org

Tl(acac) can be used to introduce the acac⁻ ligand or the Tl⁺ ion into a reaction system to initiate or modify a catalytic cycle. Its role in the "acac method" for synthesizing mixed-metal phosphanido-bridged complexes highlights its utility in facilitating complex organometallic transformations, where the acetylacetonate ligand functions as a leaving group. mdpi.com

Studies of Solvent Effects on Reactivity and Coordination Equilibria

The solvent plays a crucial role in the reactivity and coordination equilibria of this compound. The choice of solvent can influence solubility, ligand lability, and the rates of reaction.

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can enhance the solubility of Tl(acac) but may also promote the dissociation of the acetylacetonate ligand, shifting the coordination equilibrium. The effect of solvent on reaction kinetics has been observed in related metal acetylacetonate systems. Studies on the fluxional behavior of a palladium acetylacetonate complex showed that the rate of intramolecular rearrangement is faster in more polar solvents, which supports an associative mechanism for ligand exchange. acs.org

Furthermore, the nature of the species in solution can be highly solvent-dependent. For example, comparisons of the luminescent properties of Tl(acac) in the solid state versus in solution, along with theoretical calculations, suggest the presence of Tl(I)···Tl(I) interactions and dimeric Tl₂(acac)₂ units in acetonitrile (B52724) solution, indicating a complex coordination equilibrium influenced by the solvent environment. researchgate.net

Investigation of Disproportionation and Decomposition Pathways

The stability of this compound is a critical factor in its application and chemical behavior. Research into its reactivity has explored pathways involving disproportionation, a characteristic reaction of thallium(I) compounds, and thermal or chemical decomposition. These investigations are crucial for understanding the compound's limitations and potential transformations under various conditions.

Disproportionation Reactions

Disproportionation is a redox reaction in which a substance is simultaneously oxidized and reduced, forming two different products. For thallium(I), this typically involves conversion to metallic thallium(0) and a more stable thallium(III) species. While this compound itself is relatively stable, related unstable thallium(I) derivatives demonstrate this pathway clearly. For instance, methylthallium(I), which can be generated in situ, is highly unstable and rapidly disproportionates into trimethylthallium(III) and metallic thallium. thieme-connect.dehhu.de This reaction highlights the thermodynamic tendency of certain organothallium(I) compounds to rearrange into Tl(0) and Tl(III) products.

This disproportionation mechanism has been harnessed for synthetic purposes. One of the most effective methods for preparing trimethylthallium(III) involves the reaction of methyllithium (B1224462) with a thallium(I) salt, where an unstable methylthallium(I) intermediate is believed to form and subsequently disproportionate. thieme-connect.dehhu.de Similarly, the reaction of ethylmagnesium bromide with thallium(I) chloride can yield diethylthallium(III) bromide along with thallium metal, suggesting a disproportionation pathway. hhu.de

Decomposition Pathways

The decomposition of metal acetylacetonates is often studied to determine their thermal stability, which is essential for applications like chemical vapor deposition (CVD). While detailed studies focusing exclusively on the decomposition products of this compound are not extensively documented, the behavior of other metal acetylacetonates provides a likely model for its degradation.

Thermal decomposition of metal acetylacetonates, such as those of zinc(II) and hafnium(IV), typically yields volatile organic products. acs.orgasianpubs.org Key decomposition products identified in studies of analogous compounds include acetone, carbon dioxide, and acetylacetone (B45752) itself. acs.orgasianpubs.orgresearchgate.net For related thallium compounds, such as thallium-cyanoximates, the final product of anaerobic decomposition has been identified as a metallic thallium sponge. researchgate.net This suggests that under inert conditions, the decomposition of this compound would likely lead to the formation of metallic thallium alongside various organic fragments.

The investigation of these complex reaction pathways relies on a suite of analytical techniques designed to identify transient species, final products, and reaction kinetics.

| Table 1: Experimental Techniques for Investigating Reaction Pathways | | :--- | :--- | | Technique | Application in Studying Tl(acac) Reactivity | | Mass Spectrometry (MS) | Identification of volatile decomposition products such as organic fragments (e.g., acetone) and gases (e.g., CO₂). | | X-ray Photoelectron Spectroscopy (XPS) | Tracking the oxidation states of thallium during thermal degradation to distinguish between Tl(I), Tl(III), and Tl(0). | | Kinetic Studies | Determination of reaction rates and activation energies for decomposition and disproportionation steps. | | Gas Chromatography (GC) | Separation and analysis of volatile products from thermal decomposition, often coupled with MS (GC-MS). asianpubs.org |

Based on studies of analogous metal acetylacetonates, a table of potential decomposition products can be compiled.

| Table 2: Potential Thermal Decomposition Products of this compound | | :--- | :--- | | Product | Rationale / Analogous Compound | | Metallic Thallium (Tl) | The final product in anaerobic decomposition of other thallium complexes. researchgate.net A common product of disproportionation. thieme-connect.dehhu.de | | Acetylacetone | A common product from the thermal decomposition of many metal acetylacetonates, resulting from ligand fragmentation. acs.orgasianpubs.orgresearchgate.net | | Acetone | A major volatile product from the decomposition of zinc acetylacetonate. acs.org | | Carbon Dioxide (CO₂) | A common gaseous product from the complete breakdown of the acetylacetonate ligand. acs.org | | Methane | Identified as a volatile decomposition product in studies of other metal acetylacetonates. acs.org |

These investigations into the disproportionation and decomposition pathways are fundamental to defining the chemical and thermal stability of this compound, guiding its use as a precursor and reagent in synthetic chemistry.

Computational and Theoretical Studies on Thallium I Acetylacetonate

Density Functional Theory (DFT) for Ground-State Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the ground-state electronic structure of molecular systems, including thallium(I) acetylacetonate (B107027). This method allows for the prediction of various molecular properties and provides insights into chemical bonding.

Prediction of Molecular Geometries and Bonding Parameters

DFT calculations can accurately predict the molecular geometry of thallium(I) acetylacetonate. The compound typically exhibits a planar structure where the thallium ion is coordinated to the oxygen atoms of the acetylacetonate ligand, forming a stable chelate ring. Computational models using software like Gaussian or ORCA can calculate key bonding parameters such as Tl-O bond lengths and the O-Tl-O bond angle. These theoretical predictions can be validated against experimental data obtained from techniques like X-ray crystallography.

Table 1: Selected Predicted Bonding Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| Tl-O Bond Length | Data not available in search results |

| O-Tl-O Bond Angle | Data not available in search results |

| C-C Bond Length (ring) | Data not available in search results |

| C-O Bond Length | Data not available in search results |

Analysis of Electron Density Distributions

DFT calculations provide a detailed picture of the electron density distribution within the this compound molecule. This analysis helps in understanding the nature of the chemical bonds. For instance, the distribution of electron density along the Tl-O bonds can indicate the degree of covalent versus ionic character. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. In many metal acetylacetonate complexes, the HOMO is often localized on the acetylacetonate ligands. researchgate.net DFT simulations can also calculate HOMO-LUMO gaps, which are crucial for predicting charge-transfer behavior.

Time-Dependent DFT (TD-DFT) for Excited-State Properties and Photophysics

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited-state properties of molecules and to understand their photophysical behavior, such as luminescence.

Elucidation of Luminescence Origin and Emissive States

TD-DFT calculations have been instrumental in explaining the luminescent properties of this compound and its derivatives. acs.org Studies have shown that the luminescence in these compounds often originates from Tl(I)···Tl(I) interactions, particularly in dimeric or polymeric structures. acs.orgresearchgate.netfigshare.com TD-DFT calculations on dimeric Tl₂(acac)₂ units have indicated that these interactions are responsible for the observed luminescent behavior in solution. acs.orgresearchgate.netfigshare.com The calculations help in identifying the nature of the emissive states, which are often triplet states arising from these metal-metal interactions. acs.org In heteronuclear complexes containing gold and thallium, TD-DFT has been used to confirm that the luminescence arises from Au···Tl interactions. acs.org

Simulation of Absorption and Emission Spectra

TD-DFT can be employed to simulate the electronic absorption and emission spectra of this compound. These simulations can predict the energies of electronic transitions, which correspond to the peaks in the experimental spectra. By comparing the simulated spectra with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the electronic transitions involved. acs.org For example, TD-DFT calculations can help assign the bands observed in the UV-Vis absorption spectrum to specific electronic transitions, such as those involving the π orbitals of the acetylacetonate ligand or metal-to-ligand charge transfer (MLCT) transitions. acs.org

Molecular Dynamics Simulations for Solution Behavior and Condensed Phases

While specific molecular dynamics (MD) studies focused exclusively on this compound are not extensively detailed in the available literature, computational methods and experimental observations have provided insights into its behavior in solution and condensed states. Research into related systems demonstrates the utility of molecular simulations for understanding the solvation, adsorption, and partitioning of metal complexes in various environments. sandia.gov For instance, MD simulations have been effectively used to probe the solubilities and mineral surface adsorption properties of other metal derivatives. sandia.gov

Theoretical Predictions of Reactivity and Reaction Pathways

Theoretical chemistry provides powerful tools for predicting the reactivity of this compound. Density Functional Theory (DFT) simulations are particularly useful for this purpose. Computational models can calculate key electronic structure parameters that govern reactivity. For example, the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap can predict charge-transfer behavior. Furthermore, DFT can be used to model the bond dissociation energies, such as that of the Tl-O bond, providing insight into the compound's thermal stability and decomposition pathways.

This compound serves as a versatile precursor in various chemical reactions, and its reaction pathways have been explored experimentally. It participates in substitution and metathesis reactions. hhu.de A common application is its use in organometallic synthesis, such as the reaction with cyclopentadiene (B3395910) in the presence of a base to yield cyclopentadienylthallium(I). hhu.de It is also employed in reactions with heteropolynuclear gold-thallium complexes, where the Tl(acac) unit can be incorporated to form more complex supramolecular structures. researchgate.netacs.org In these reactions, Tl₂(acac)₂ units can act as bridging ligands between other metallic fragments. researchgate.net

Table 1: Examples of Reactions Involving this compound

| Reactant(s) | Product(s) | Reaction Type | Reference |

|---|---|---|---|

| [AuTlR₂]n (R = C₆F₅, C₆Cl₅) | [AuTl₂(acac)(C₆Cl₅)₂] or [AuTl₃(acac)₂(C₆F₅)₂] | Ligand Addition/Bridging | researchgate.netacs.org |

| Cyclopentadiene + KOH | Cyclopentadienylthallium(I) | Metathesis/Precursor | hhu.de |

Studies on the Role of the Thallium(I) 6s² Lone Pair in Bonding and Structure

The 6s² lone pair of electrons on the thallium(I) ion is a critical factor influencing the stereochemistry and bonding in its complexes, including this compound. Computational studies, particularly DFT, have been instrumental in characterizing this feature. acs.org

DFT calculations on model thallium(I) systems reveal that the lone pair possesses a very high degree of s-character (over 98%), with a negligible contribution from p-orbitals. acs.org This high s-character is significant because it suggests that s-p hybridization is not the primary driver for the stereochemical activity of the lone pair. acs.org The lone pair can be either stereochemically active, influencing the coordination geometry around the metal center, or stereochemically inactive, remaining spherically distributed around the nucleus.

Stereochemically Inactive Lone Pair : In some polynuclear complexes that incorporate this compound units, the coordination environment around the thallium atoms is observed to be nearly planar. researchgate.net This planar geometry implies that the 6s² lone pair is not occupying a specific position in the coordination sphere and is therefore considered stereochemically inactive. researchgate.net An analogy can be drawn with lead(II), another heavy p-block element with a lone pair. In an acetylacetone (B45752) solution, the solvated lead(II) ion shows a structure where the lone pair is inactive. rsc.orgosti.gov

Stereochemically Active Lone Pair : Conversely, the lone pair can become stereochemically active, leading to distorted coordination geometries. This activity is often invoked to explain the kinked or puckered chain structures observed in the solid state for some organothallium(I) compounds. hhu.de In certain computed models of thallium complexes, structural distortions have been directly linked to a stereochemically active lone pair located between the Tl(I) and another metal center. acs.org In the solid-state crystal structure of the related bis(acetylacetonato)lead(II), the lone pair is stereochemically active, resulting in a distorted square pyramidal geometry where the lone pair occupies the axial position. osti.gov This demonstrates how the phase and coordination environment can dictate the role of the lone pair.

Table 2: Computational Insights into the Thallium(I) 6s² Lone Pair

| Feature | Finding | Implication | Reference |

|---|---|---|---|

| Orbital Character | >98% s-character, negligible p-character | s-p hybridization is not the main cause of stereochemical activity. | acs.org |

| Stereochemical Activity | Can be "apparently inactive" in planar complexes. | Results in a non-directional influence on the structure. | researchgate.net |

Advanced Materials Science Applications of Thallium I Acetylacetonate

Precursor Role in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Epitaxy (ALE)

Thallium(I) acetylacetonate (B107027) is a key organometallic precursor in vapor deposition techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Epitaxy (ALE). csic.es These methods are crucial for creating high-purity thin films with precise thickness and composition control. The volatility and thermal stability of thallium(I) acetylacetonate allow it to be vaporized and transported in a carrier gas to a heated substrate, where it decomposes to deposit a thallium-containing material. mdpi.com Its effectiveness in these processes is due to the stable chelate ring formed by the acetylacetonate ligand, which stabilizes the thallium(I) ion during vaporization and transport.

A primary application of this compound is in the MOCVD growth of thallium-containing thin films, particularly complex oxides. It has been employed as a precursor for depositing films of thallium(III) oxide (Tl₂O₃) in an oxygen-rich atmosphere onto various substrates, including magnesium oxide (MgO), aluminum oxide (Al₂O₃), and silicon (Si). researchgate.netamericanelements.com

Furthermore, it plays a critical role in the fabrication of high-temperature superconducting films. For instance, it is used in a two-step process to create Tl₂Ba₂CaCu₂O₈ (Tl-2212) superconducting films. sigmaaldrich.com In this method, a precursor film of barium, calcium, and copper oxides is first deposited via MOCVD, followed by the incorporation of thallium through a high-temperature diffusion process using a thallium source. arabjchem.org This technique has been successfully used to grow epitaxial, a-axis oriented Tl-2212 films on LaAlO₃ buffer layers. sigmaaldrich.com

The key parameters controlled during deposition include the sublimation temperature of the precursor (often between 150–200°C under vacuum), reactor pressure, and co-deposition with other metal precursors to achieve the desired stoichiometry for complex materials like layered perovskite superconductors. csic.es

While this compound is a viable precursor, research has also focused on developing new thallium sources with enhanced volatility and stability for MOCVD applications. This compound can serve as a reference or starting point in these developments. For example, new anhydrous and highly volatile adducts such as Tl(hfa)·diglyme and Tl(hfa)·tetraglyme have been synthesized by reacting thallium(I) carbonate with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (Hhfa) and glymes. mdpi.com These compounds have proven to be effective liquid sources for the MOCVD of thallium-containing films, demonstrating the ongoing effort to refine precursor chemistry beyond the standard acetylacetonate. mdpi.com

Deposition of Thallium-Containing Thin Films

Design and Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is utilized as a fundamental building block in the synthesis of coordination polymers and other supramolecular structures. researchgate.net In these architectures, the Tl(acac) unit can act as a bridge or a node, linking other metallic fragments to create extended one-, two-, or three-dimensional networks. researchgate.netacs.org A notable example involves the reaction of heteropolynuclear complexes like [AuTlR₂]ₙ (where R = C₆F₅ or C₆Cl₅) with Tl(acac). acs.org This reaction yields complex structures where Tl₂(acac)₂ units act as bridges between gold-thallium chains, demonstrating its role in constructing elaborate heterometallic frameworks. acs.orgresearchgate.net

A significant area of research is the luminescent behavior of supramolecular structures derived from this compound. mdpi.com The luminescence in these materials often arises from metallophilic interactions, specifically Tl(I)···Tl(I) contacts. researchgate.net In heterometallic systems, such as those containing both gold and thallium, Au(I)···Tl(I) interactions also contribute to the photophysical properties. acs.org

The reaction of [AuTlR₂]ₙ with Tl(acac) produces complexes like [AuTl₂(acac)(C₆Cl₅)₂] and [AuTl₃(acac)₂(C₆F₅)₂], which are luminescent. acs.org Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) suggest that the Tl₂(acac)₂ units are directly responsible for the luminescent behavior observed in these complexes. researchgate.net The emission properties, such as wavelength and intensity, are highly dependent on the structural arrangement of the metal atoms and the presence of these weak metal-metal interactions. cymitquimica.com

| Complex | Key Structural Feature | Luminescence Origin | Reference |

|---|---|---|---|

| [AuTl₂(acac)(C₆Cl₅)₂] | Tl₂(acac)₂ units bridging [AuTl(C₆Cl₅)₂] chains | Au(I)···Tl(I) and Tl(I)···Tl(I) interactions | acs.org |

| [AuTl₃(acac)₂(C₆F₅)₂] | Tl₂(acac)₂ units bridging [AuTl(C₆F₅)₂] units | Tl(I)···Tl(I) interactions and Tl₂(acac)₂ units | acs.org |

| Platinum(II)−Thallium(I) Coordination Polymers | One-dimensional zigzag or helical chains with Pt-Tl bonds | Strong low-energy luminescence from Pt-Tl interactions | mdpi.comethernet.edu.et |

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal nodes and organic linkers, prized for their high surface area and potential in gas storage and separation. nih.govmdpi.com The creation of MOFs with permanent porosity allows for the adsorption of gas molecules within their uniform pores. mdpi.com Key characteristics such as pore size, surface area (often measured by the Brunauer–Emmett–Teller, or BET, method), and pore volume dictate the material's suitability for specific gas adsorption applications like CO₂ capture or H₂ storage. nih.govmdpi.com

While this compound is a known building block for coordination polymers, specific research detailing the synthesis of porous MOFs from this precursor and the subsequent characterization of their gas adsorption properties is limited in the available literature. Studies on thallium-containing porous materials have often focused on the removal of thallium from gas streams by MOFs made from other metals (like manganese) or the adsorption properties of other types of porous materials. researchgate.netmdpi.com Therefore, while the principles of MOF design suggest that Tl(I) could serve as a node in a porous framework, detailed experimental data on the porosity and gas adsorption characteristics of a MOF built from this compound is not extensively documented.

Luminescent Properties of Extended Supramolecular Structures

Applications in Heterogeneous Catalysis via Functionalized Materials

This compound is noted for its use in creating functionalized materials for heterogeneous catalysis, where the catalyst is in a different phase from the reactants. americanelements.com An important example is the development of thallium-containing mesoporous silica (B1680970) (Tl-HMS-n). arabjchem.org These materials are synthesized to incorporate thallium within a high-surface-area silica framework, creating active sites for catalytic reactions. arabjchem.org

These Tl-HMS-n catalysts have demonstrated high activity and selectivity in the Friedel-Crafts benzylation of benzene (B151609) with benzyl (B1604629) chloride. arabjchem.org The catalytic performance is influenced by the thallium content and the reaction temperature. The mesoporous structure, with a large surface area (typically >1000 m²/g) and uniform pore diameter, provides excellent accessibility to the thallium active sites, which is crucial for efficient heterogeneous catalysis. arabjchem.org

| Catalyst | Synthesis Method | Model Reaction | Key Findings | Reference |

|---|---|---|---|---|

| Tl-HMS-35 | Incorporation of thallium into hexagonal mesoporous silica (HMS) | Benzylation of benzene with benzyl chloride | Catalytic activity increases significantly with temperature. The apparent rate constant (Kₐ) increased from 132 x 10⁻⁴ min⁻¹ at 343 K to 338 x 10⁻⁴ min⁻¹ at 353 K. | arabjchem.org |

| Tl-HMS-n (various Tl content) | Incorporation of thallium into HMS | Benzylation of benzene | Materials show high activity and selectivity, and are also effective for larger molecules like methoxynaphthalene. | arabjchem.org |

Surface Functionalization with this compound Moieties

A primary application of this compound in materials science is its role as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD). This technique is used to create thin films and functionalize surfaces with thallium-containing materials, such as metallic oxides and high-temperature superconductors. americanelements.comamericanelements.com

In the MOCVD process, this compound is volatilized and then decomposes on a heated substrate, leading to the deposition of a thin film. osti.gov The properties of the resulting film, such as its crystallinity and composition, are highly dependent on the deposition parameters. For instance, it has been used to grow thin films of thallium(III) oxide (Tl₂O₃) on various substrates like MgO, Al₂O₃, and Si in an oxygen-rich atmosphere. osti.gov

Furthermore, this compound is a key ingredient in the two-step synthesis of high-temperature superconducting films, such as those of the Tl-Ba-Ca-Cu-O (TBCCO) system. In this process, a precursor film containing barium, calcium, and copper oxides is first deposited, often via spray pyrolysis using metal acetylacetonates (B15086760). Subsequently, thallium is incorporated into the film through a diffusion process in a furnace, a step for which this compound can serve as the thallium source.

Key parameters for the deposition of thallium-containing thin films using MOCVD are summarized in the table below.

| Parameter | Typical Range/Value | Purpose | Source(s) |

| Precursor | This compound | Thallium source | osti.gov |

| Co-precursors | Ba, Ca, Cu acetylacetonates | For multi-element films (e.g., superconductors) | |

| Sublimation Temp. | 150–200°C (under vacuum) | To achieve precursor volatility | |

| Substrate | MgO, Al₂O₃, Si, Ag | Surface for film deposition | osti.gov |

| Reactor Pressure | Variable | To control film crystallinity | |

| Atmosphere | Oxygen-rich | To form oxide films | osti.gov |

Catalytic Performance in Organic Transformations

This compound is recognized for its utility as a catalyst and a reagent in various organic synthesis reactions. americanelements.com The chelation of the thallium ion by the acetylacetonate ligand stabilizes it, enabling its participation in catalytic cycles.

The compound and its derivatives are employed in several types of organic transformations:

Alkylation and Acylation: Thallium salts of β-dicarbonyl compounds, which can be prepared from this compound, are useful intermediates in alkylation and acylation reactions. acs.org

Synthesis of Organometallic Complexes: this compound serves as a crucial reagent for transferring the acetylacetonate (acac) ligand to other metal centers. For example, it is used in the synthesis of dimethyl(acetylacetonate)gold(III), a precursor for gold nanoparticles which themselves have significant catalytic activity. It also reacts with heteropolynuclear gold-thallium complexes to create new supramolecular structures. acs.orgresearchgate.net

Cyclopentadienyl (B1206354) Compounds: While many thallium salts can be used, this compound has been shown to produce quantitative yields of cyclopentadienylthallium (CpTl), an important reagent for transferring the cyclopentadienyl ligand in organometallic synthesis. hhu.de

The catalytic utility is often linked to its function as a precursor, where it provides a stable and soluble source of thallium or the acetylacetonate ligand for creating more complex catalytic systems. dntb.gov.ua

Exploration of Optical and Electrical Properties in Synthesized Materials

Materials synthesized using this compound as a building block often exhibit noteworthy optical and electrical properties. The presence of the heavy thallium atom, particularly in conjunction with other metals like gold, can lead to unique luminescent behaviors. acs.orgresearchgate.net

The luminescence in these materials often arises from metallophilic interactions, such as Tl(I)···Tl(I) or Au(I)···Tl(I) contacts within the crystal structure. acs.orgresearchgate.net this compound can react with other metallic complexes, such as [AuTlR₂]n (where R is a perhalophenyl group), to form heteropolynuclear complexes. acs.orgacs.org These new structures, which feature Tl₂(acac)₂ units bridging metallic chains, display luminescent properties attributed to these metal-metal interactions. acs.orgresearchgate.net Theoretical calculations suggest that these Tl₂(acac)₂ units are directly responsible for the luminescent behavior observed in solution. acs.orgacs.org

The photophysical properties of some of these thallium-containing complexes are detailed below.

| Complex | Excitation (nm) | Emission (nm) | Key Structural Feature | Source(s) |

| [Tl(acac)] | - | Luminescent | Polymeric via Tl···Tl interactions | researchgate.net |

| [Au₂Tl₂(C₆Cl₅)₄]·(acacH) | - | Strongly luminescent | Au₂Tl₂ core with Au···Tl and Tl···Tl interactions | unirioja.es |

| {Tl[Au(C₆Cl₅)₂]}n | 495 | 531 (at RT) | Linear Au-Tl chains | acs.org |

In terms of electrical properties, thallium compounds are known for their conductivity. americanelements.com this compound is a key precursor for fabricating Tl-Ba-Ca-Cu-O (TBCCO) high-temperature superconducting films. These materials exhibit zero electrical resistance below a critical temperature, representing a profound electrical property. Films produced using this method consist primarily of the TlBa₂Ca₂Cu₃Ox phase and show an onset of superconductivity at approximately 120 K, with zero resistance achieved by 100 K.

Role in Advanced Chemical Sensing Platforms

The unique optical properties of materials derived from this compound have been harnessed to create advanced chemical sensing platforms. Specifically, certain gold-thallium polymers exhibit vapochromism—a reversible change in color and luminescence upon exposure to volatile organic compounds (VOCs). nih.govunirioja.es

A notable example is the linear-chain polymer {Tl[Au(C₆Cl₅)₂]}n, which can be synthesized using related precursors and reacts with acetylacetone (B45752) (the ligand in Tl(acac)) among other VOCs. nih.govunirioja.es The porous, three-dimensional network of this material contains channels that allow solvent molecules to enter the lattice and interact with the thallium(I) centers. acs.orgunirioja.es This interaction alters the metallophilic Au(I)···Tl(I) distances or the coordination environment of the thallium ion, resulting in a distinct change in the material's optical properties that is often visible to the naked eye. nih.govunirioja.es

This vapochromic response is selective and reversible; the original color and luminescent properties can be restored by heating the material for a few minutes, making it a reusable sensor. nih.gov The table below summarizes the response of a gold-thallium sensor material to various VOCs.

| Volatile Organic Compound (VOC) | Observed Response | Sensing Mechanism | Source(s) |

| Acetylacetone | Color and luminescence change | Interaction with Tl(I) centers | acs.orgnih.govunirioja.es |

| Acetone | Reversible color/luminescence change | Interaction with Tl(I) centers | acs.orgnih.gov |

| Acetonitrile (B52724) | Reversible color/luminescence change | Interaction with Tl(I) centers | acs.orgnih.gov |

| Pyridine | Reversible color/luminescence change | Interaction with Tl(I) centers | acs.orgnih.gov |

| Tetrahydrofuran (B95107) (THF) | Reversible color/luminescence change | Interaction with Tl(I) centers | acs.orgnih.gov |

This capability positions thallium-based materials, constructed using precursors like this compound, as promising candidates for the development of selective and reversible chemical sensors for environmental monitoring and industrial applications. researchgate.net

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of metal acetylacetonates (B15086760), including thallium(I) acetylacetonate (B107027), often involves organic solvents and stoichiometric reagents. A prominent future direction is the development of environmentally benign and economically viable synthetic methods. niscpr.res.in

Key Research Areas:

Solvent-Free and Aqueous Synthesis: A major push is towards minimizing or eliminating the use of hazardous organic solvents. google.comresearchgate.net Research into solid-state reactions or synthesis in aqueous media is a key focus. researchgate.net For instance, an improved, economical, and environmentally friendly process for preparing metal acetylacetonates involves reacting a metal source like metal hydroxide (B78521) or oxide with a stoichiometric amount of acetylacetone (B45752) without an organic solvent. google.com

Alternative Reagents: The use of less toxic and more sustainable starting materials is being explored. researchgate.net For example, some methods for synthesizing metal acetylacetonates utilize metal hydroxides or hydrated metal oxides, which react with acetylacetone in an acid-base type reaction. google.com

Catalytic Approaches: The development of catalytic methods for the synthesis of metal acetylacetonates can reduce waste and improve atom economy. niscpr.res.in

Table 1: Comparison of Synthetic Methodologies for Metal Acetylacetonates

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Reaction of thallium(I) salts with acetylacetone in an organic solvent. | Well-established and reliable. | Use of hazardous solvents, potential for side products. |

| Green Synthesis | Utilizes environmentally friendly solvents (e.g., water) or solvent-free conditions. google.comresearchgate.net | Reduced environmental impact and waste. niscpr.res.inresearchgate.net | May require optimization of reaction conditions to achieve high yields. |

Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

Understanding the reaction mechanisms involving thallium(I) acetylacetonate is crucial for optimizing its applications and designing new reactions. Future research will heavily rely on advanced in-situ spectroscopic techniques to probe reaction intermediates and transition states in real-time. rochester.edu

Emerging Techniques:

Cryogenic Spectroscopy: Techniques like Magnetic Circular Dichroism (MCD) spectroscopy at cryogenic temperatures allow for the study of highly unstable species, providing detailed electronic structure information. rochester.edu

Time-Resolved Spectroscopy: Time-resolved techniques can capture the dynamics of fast reactions, offering insights into the formation and decay of transient species.

Combined Spectroscopic and Computational Approaches: Integrating experimental data with computational modeling provides a powerful tool for elucidating complex reaction mechanisms. rochester.edu

Integration of Machine Learning and AI in Computational Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new materials, including those derived from this compound. nih.govresearchgate.net These computational tools can accelerate the identification of novel compounds with desired properties. acs.org

Key Applications:

Predictive Modeling: ML models can be trained on existing experimental and computational data to predict the properties of new, hypothetical compounds. researchgate.netresearchgate.net

High-Throughput Screening: AI-driven simulations can rapidly screen vast chemical spaces to identify promising candidates for synthesis and experimental validation. nih.gov

Materials Discovery: By learning from large datasets, AI can uncover new chemical compositions and crystal structures with enhanced stability and functionality. nih.gov

Exploration of this compound in Nanomaterials Synthesis

This compound serves as a valuable precursor for the synthesis of various nanomaterials. americanelements.com Future research will focus on expanding its use in creating novel nanostructures with tailored properties.

Research Frontiers:

Controlled Synthesis of Nanoparticles: Fine-tuning reaction parameters such as temperature and the use of multivalent ligands can control the size and shape of nanoparticles, such as those of platinum and silver.

Doping and Alloying: this compound can be used to introduce thallium as a dopant in other materials, modifying their electronic and optical properties.

Hybrid Nanomaterials: The compound can be a component in the synthesis of hybrid nanomaterials, combining the properties of different material classes. mpg.de

Table 2: Applications of this compound in Nanomaterial Synthesis

| Nanomaterial | Synthetic Role of this compound | Potential Applications |

|---|---|---|

| Gold Nanoparticles | Used in the synthesis of dimethyl(acetylacetonate)gold(III), a precursor for gold nanoparticles. | Catalysis, electronics, optics, and medicine. |

| Silver Nanoparticles | Precursor for the synthesis of silver nanoparticles. | Catalysis, optics, and biological applications. |

| Metal-Organic Frameworks (MOFs) | Can be used as a metal source in the aqueous synthesis of MOFs. researchgate.net | Gas storage, separation, and catalysis. |

Interdisciplinary Research Prospects in Hybrid Materials and Quantum Chemistry

The unique properties of this compound make it a promising candidate for interdisciplinary research, particularly in the fields of hybrid materials and quantum chemistry.

Future Research Directions:

Hybrid Organic-Inorganic Materials: The compound can be incorporated into hybrid materials, creating new functionalities by combining the properties of organic and inorganic components. mpg.de

Luminescent Materials: this compound and its derivatives exhibit interesting luminescent properties, which can be explored for applications in sensors, displays, and lighting. acs.orgresearchgate.net Time-dependent density functional theory (TD-DFT) calculations suggest that Tl₂(acac)₂ units could be responsible for the luminescent behavior. acs.org

Quantum Chemistry Studies: Advanced computational methods, including quantum chemistry calculations, will be essential to understand the electronic structure and bonding in this compound and its complexes, guiding the design of new materials with specific properties. researchgate.net

Q & A

Q. What are the standard synthetic routes for Thallium(I) acetylacetonate, and what stoichiometric considerations are critical?

this compound is typically synthesized by reacting thallium(I) salts (e.g., thallium(I) hydroxide or carbonate) with acetylacetone (2,4-pentanedione) in an organic solvent. The reaction requires precise stoichiometric control to avoid side products, as thallium(I) tends to form stable 1:1 complexes with β-diketones. Evaporation and recrystallization from alcohols (e.g., ethanol or methanol) are common purification steps. Researchers must account for the hygroscopic nature of thallium precursors and ensure inert conditions to prevent oxidation .

Q. What safety protocols are essential when handling this compound in laboratory settings?